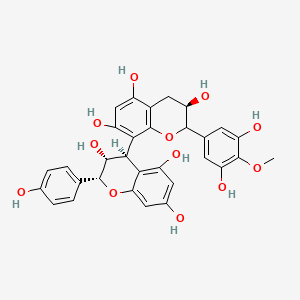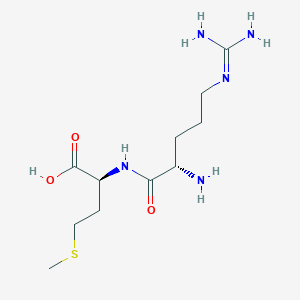
1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene is a synthetic organic compound known for its unique structural properties and applications in scientific research. It is primarily used as a fluorescent dye for detecting amyloids, particularly amyloid β peptide, which is associated with Alzheimer’s disease . The compound’s high affinity for amyloid β peptide makes it a valuable tool in biomedical research.
Preparation Methods
The synthesis of 1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene involves several steps, typically starting with the bromination of a suitable precursor. The synthetic route generally includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Styryl Group Addition: Formation of the styryl groups through a series of reactions involving aldehydes and base-catalyzed condensation.
Carboxylation and Hydroxylation: Introduction of carboxyl and hydroxyl groups to the styryl moieties
Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as continuous flow synthesis and high-throughput screening.
Chemical Reactions Analysis
1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene has several scientific research applications:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Medicine: Investigated for its potential in diagnostic imaging and therapeutic applications.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The compound exerts its effects primarily through its high affinity for amyloid β peptide. It binds to the β-sheet structures of amyloid fibrils, allowing for their detection through fluorescence. The molecular targets include amyloid plaques in the brain, which are characteristic of Alzheimer’s disease . The pathways involved in its action include the interaction with amyloid fibrils and the subsequent fluorescence emission upon binding.
Comparison with Similar Compounds
1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene is often compared with similar compounds such as:
1-Fluoro-2,5-bis(3-carboxy-4-hydroxystyryl)benzene: A fluorine analog with similar amyloid-binding properties but different fluorescence characteristics.
The uniqueness of this compound lies in its high fluorescence intensity and specificity for amyloid β peptide, making it a superior choice for amyloid detection in research and diagnostic applications.
Properties
CAS No. |
291766-06-8 |
|---|---|
Molecular Formula |
C24H17BrO6 |
Molecular Weight |
481.3 g/mol |
IUPAC Name |
5-[(E)-2-[3-bromo-4-[(E)-2-(3-carboxy-4-hydroxyphenyl)ethenyl]phenyl]ethenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C24H17BrO6/c25-20-13-16(2-1-14-5-9-21(26)18(11-14)23(28)29)4-8-17(20)7-3-15-6-10-22(27)19(12-15)24(30)31/h1-13,26-27H,(H,28,29)(H,30,31)/b2-1+,7-3+ |
InChI Key |
ZVECSLHUCRIBDY-WMWQKROPSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)O)C(=O)O)Br)/C=C/C3=CC(=C(C=C3)O)C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)C(=O)O)Br)C=CC3=CC(=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/structure/B8269978.png)




![5-(2-tert-butyl-5-(4-fluorophenyl)-1H-imidazol-4-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine methanesulfonate](/img/structure/B8270009.png)








